molecular formula C17H22N4O4S2 B2383336 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 850936-37-7

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2383336
CAS No.: 850936-37-7
M. Wt: 410.51
InChI Key: CZTOBNYPMVJKNW-UHFFFAOYSA-N
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Description

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, an oxadiazole ring, and a piperidine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfonyl and piperidine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This can be achieved through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide has diverse applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as in studies of reaction mechanisms and kinetics.

    Biology: It may be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide exerts its effects depends on its interaction with molecular targets. The sulfonyl group may inhibit enzymes by binding to their active sites, while the oxadiazole ring and piperidine moiety can interact with specific receptors or cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide include:

    4-(4-methylpiperidin-1-yl)sulfonyl]aniline: This compound shares the sulfonyl and piperidine groups but lacks the oxadiazole ring.

    4-(4-methylpiperidin-1-yl)aniline: This compound contains the piperidine group but lacks the sulfonyl and oxadiazole groups.

    4-(4-methylpiperazin-1-yl)sulfonyl]aniline: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity.

Biological Activity

The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S with a molar mass of approximately 396.55 g/mol. The structure includes a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. In studies involving synthesized derivatives, moderate to strong activity was observed against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleSalmonella typhiStrong
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleBacillus subtilisModerate
This compoundStaphylococcus aureusWeak

Enzyme Inhibition

The compound also shows promising results in enzyme inhibition studies. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The findings suggest that the synthesized derivatives can effectively inhibit these enzymes, which are crucial in various physiological processes.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TypeIC50 Value (µM)
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleAcetylcholinesterase0.63 ± 0.001
This compoundUrease2.14 ± 0.003

The mechanism by which these compounds exert their biological effects is linked to their ability to interact with specific proteins and enzymes in microbial cells. Molecular docking studies have provided insights into how these compounds bind to target sites on bacterial proteins and enzymes .

Case Studies and Research Findings

Several studies have synthesized and tested compounds similar to This compound . For instance:

  • Synthesis and Evaluation : A series of piperidine derivatives were synthesized and evaluated for their antibacterial and enzyme inhibitory activities. The results indicated that modifications in the chemical structure significantly influenced biological activity .
  • In Silico Studies : Computational studies have demonstrated favorable binding interactions with target enzymes such as AChE and urease. These findings support the hypothesis that structural features play a critical role in pharmacological efficacy .

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-12-7-9-21(10-8-12)27(23,24)14-5-3-13(4-6-14)16(22)18-17-20-19-15(25-17)11-26-2/h3-6,12H,7-11H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTOBNYPMVJKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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